Saturated vs. Unsaturated Fatty Acid Ratio Differentiates TALLOW from Lard for Solid Fat Applications
TALLOW exhibits a significantly higher proportion of saturated fatty acids (SFA) compared to lard, a chemically similar animal fat. This results in a distinct physical profile, crucial for applications requiring solid fat content at room temperature [1].
| Evidence Dimension | Total Saturated Fatty Acid (SFA) Content |
|---|---|
| Target Compound Data | 52.59% |
| Comparator Or Baseline | Lard: 31.97% |
| Quantified Difference | +20.62 percentage points |
| Conditions | Gas chromatography analysis of pure fats |
Why This Matters
This large difference in SFA content directly translates to a higher melting point and greater solidity at room temperature, making TALLOW the required choice over lard for formulating solid soaps, candles, or structured lipids.
- [1] Abd-Elsalam, K. A., et al. (1993). Detection of lard adulteration in pure beef tallow. Assiut Veterinary Medical Journal, 30(59), 1-11. View Source
